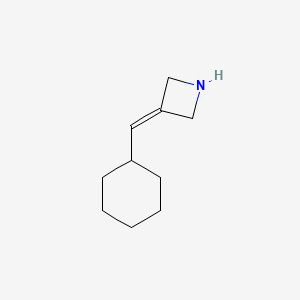

3-(Cyclohexylmethylidene)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

Four-membered nitrogen heterocycles, such as azetidines and their derivatives, are crucial building blocks in the synthesis of complex organic molecules and are recognized as "privileged structures" in medicinal chemistry. smolecule.combldpharm.combiosynth.comnist.gov Their prevalence in pharmaceuticals and agrochemicals stems from their ability to introduce conformational rigidity and novel three-dimensional shapes into molecular designs, which can lead to enhanced biological activity and improved pharmacokinetic properties. sigmaaldrich.comnih.gov The azetidine (B1206935) ring, in particular, is a component of several approved drugs, highlighting its therapeutic relevance. nist.gov The development of new synthetic methods to access functionalized azetidines continues to be an active area of research, driven by the demand for novel chemical entities in drug discovery.

Overview of Azetidine Core Structure and its Intrinsic Ring Strain

Azetidine is a saturated four-membered heterocycle containing one nitrogen atom. The ring is characterized by significant angle and torsional strain, estimated to be around 25.4 kcal/mol. nist.gov This ring strain is a defining feature of azetidine chemistry, rendering the molecule more reactive than its five-membered counterpart, pyrrolidine, yet more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. nist.gov This intermediate reactivity allows for selective ring-opening reactions under specific conditions, providing a versatile pathway to a variety of acyclic and larger heterocyclic structures. nist.gov The nitrogen atom in the azetidine ring also imparts basicity and can be readily substituted, further contributing to its synthetic utility.

Contextualization of 3-(Cyclohexylmethylidene)azetidine as an Exocyclic Azetidine Derivative

This compound is an azetidine derivative characterized by an exocyclic double bond at the 3-position of the ring, to which a cyclohexylmethylidene group is attached. This feature places it in the class of 3-alkylideneazetidines. The exocyclic double bond is a key functional group that can be expected to influence the chemical reactivity of the molecule, offering a site for various chemical transformations. The synthesis of such exocyclic alkenes on the azetidine ring is a synthetic challenge that can be addressed by several methods, most notably the Wittig reaction or related olefination reactions starting from a corresponding azetidin-3-one. The presence of the bulky and lipophilic cyclohexyl group is likely to impact the compound's physical properties, such as solubility and crystallinity, and may also play a role in its interaction with biological targets.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the well-established chemistry of 3-alkylideneazetidines.

Detailed Research Findings

Given the limited specific data for this compound, the following table presents predicted and representative spectroscopic data based on known, closely related 3-alkylideneazetidine structures. This data is crucial for the characterization of the compound.

| Property | Predicted/Representative Data |

| Molecular Formula | C₁₀H₁₇N |

| Molecular Weight | 151.25 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 1.0-1.8 (m, 11H, cyclohexyl-H), 2.0-2.5 (m, 2H, allylic-H), 3.5-3.8 (m, 4H, azetidine-CH₂), 5.2-5.5 (t, 1H, vinylic-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 25.0-35.0 (cyclohexyl-C), 50.0-55.0 (azetidine-C), 115.0-125.0 (vinylic-C), 135.0-145.0 (quaternary vinylic-C) |

| IR (thin film, cm⁻¹) | Predicted ν: ~2920 (C-H, cyclohexyl), ~1670 (C=C, exocyclic) |

| Mass Spectrometry (EI) | Predicted m/z: 151 (M⁺), fragments corresponding to loss of alkyl groups |

Note: The data in this table is predictive and based on analogous compounds. Experimental verification is required for definitive characterization.

The synthesis of this compound would likely proceed through a Wittig-type reaction. This would involve the preparation of a phosphorus ylide from a cyclohexylmethyl halide and triphenylphosphine, followed by its reaction with a suitably N-protected azetidin-3-one. The N-protecting group, such as a tert-butoxycarbonyl (Boc) group, would be crucial to prevent side reactions and would be removed in a final step to yield the target compound.

The reactivity of the exocyclic double bond in this compound is expected to be a focal point of its chemistry. This double bond can potentially undergo a variety of transformations, including hydrogenation to the corresponding saturated derivative, 3-(cyclohexylmethyl)azetidine, or electrophilic addition reactions. The strained nature of the azetidine ring may also influence the reactivity of the adjacent exocyclic double bond.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylmethylidene)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h6,9,11H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWQRGSGTKUQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine Derivatives

Cycloaddition Strategies for Azetidine (B1206935) Ring Construction

Cycloaddition reactions are among the most efficient methods for assembling the four-membered azetidine ring, typically proceeding with high regio- and stereoselectivity in a single synthetic step. rsc.org Various modes of cycloaddition, including [2+2], [3+1], and [3+2] pathways, have been developed to access a diverse range of functionalized azetidines and their derivatives.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical routes to functionalized azetidines. rsc.orgresearchgate.netchemrxiv.orgrsc.org This reaction is the nitrogen-based analogue of the well-known Paternò-Büchi reaction used for synthesizing oxetanes. rsc.orgnih.gov Despite its potential, the application of the aza Paternò-Büchi reaction has faced challenges, primarily due to the photoreactivity of the imine component and competing non-productive relaxation pathways, such as E/Z isomerization. rsc.orgresearchgate.net

The majority of aza Paternò–Büchi reactions are intermolecular, involving the UV light-induced excitation of an imine which then undergoes cycloaddition with an alkene. rsc.org To circumvent the issue of E/Z isomerization, many successful examples have utilized cyclic imines where this relaxation pathway is suppressed. rsc.org Early work by the Koch group demonstrated that 3-ethoxyisoindolone could undergo [2+2] cycloaddition with various unactivated alkenes, yielding the corresponding azetidine products in moderate yields. rsc.orgresearchgate.net Other cyclic imine surrogates have also been employed successfully. For instance, 1,3-dimethyl-6-azauracil reacts efficiently with electron-rich and unactivated alkenes in the presence of a triplet sensitizer (B1316253) like acetone. rsc.org Similarly, 5-methyl-2-phenyl-1,3-oxazin-4-one has been shown to react with dimethoxyethylene to form an azetidine product in good yield. rsc.org

Table 1: Examples of Intermolecular Aza Paternò–Büchi Reactions

| Imine Component | Alkene Component | Product Yield | Reference |

| 3-Ethoxyisoindolone | Various unactivated alkenes | 26–40% | rsc.org |

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | 90% | rsc.org |

| 5-Methyl-2-phenyl-1,3-oxazin-4-one | Dimethoxyethylene | 78% | rsc.org |

Azetidines can also be synthesized through intramolecular [2+2] cycloaddition reactions, a strategy that often benefits from increased efficiency due to the proximity of the reacting partners. rsc.org A notable example from the Prinzbach group involved the synthesis of a complex azetidine scaffold through an aza Paternò–Büchi reaction that proceeded in 80-85% yield via either direct or acetone-sensitized excitation. rsc.org A key feature of this specific reaction was that the imine component did not require a conjugating group to achieve high reactivity. rsc.org More recent advancements have focused on visible-light-mediated intramolecular cycloadditions of unactivated alkenes, which were previously unreactive, to access complex, saturated tricyclic azetidines. nih.govacs.org These methods significantly expand the scope and utility of the intramolecular aza Paternò–Büchi reaction. nih.govacs.org

The development of catalytic strategies, particularly those using visible-light photocatalysis, has revolutionized the aza Paternò–Büchi reaction. researchgate.netnih.gov These methods overcome many of the limitations of traditional UV light-induced cycloadditions by using a photocatalyst to facilitate the reaction through triplet energy transfer. nih.govresearchgate.net This approach allows for the use of a broader range of substrates, including previously challenging acyclic imine equivalents and unactivated alkenes. researchgate.netnih.govnih.gov

The mechanism typically involves the photocatalyst absorbing visible light and then transferring its triplet energy to one of the reactants. nih.gov In some systems, the triplet excited state of an alkene is generated, which then reacts with a ground-state oxime. nih.gov In a significant advancement, it was discovered that cyclic oximes themselves could be excited to their triplet state by a visible-light photocatalyst, enabling successful intermolecular cycloadditions with unactivated alkenes. researchgate.net The success of these reactions can be dependent on matching the frontier molecular orbital energies of the alkene and the acyclic oxime to favor the desired cycloaddition over competing processes like alkene dimerization. nih.gov The Schindler group has extensively developed these visible-light-mediated approaches, demonstrating both intermolecular reactions of 2-isoxazoline-3-carboxylates and intramolecular variants to produce complex azetidines. rsc.orgnih.govnih.gov Enantioselective versions have also been developed using chiral sensitizers that operate via triplet energy transfer within a hydrogen-bonded substrate-catalyst complex. nih.gov

Table 2: Catalytic Visible-Light Mediated Aza Paternò–Büchi Reactions

| Reaction Type | Imine/Oxime Component | Alkene Component | Photocatalyst | Yield | Reference |

| Intramolecular | Pendant oxime | Unactivated alkene | Iridium complex | Up to 84% | nih.gov |

| Intermolecular | 2-Isoxazoline carboxylate | 1-Hexene | Iridium complex | Up to 94% | researchgate.net |

| Intermolecular | Acyclic oximes | Various alkenes | Iridium complex | Up to 70% | researchgate.netnih.gov |

| Enantioselective Intermolecular | 3-Substituted quinoxalin-2(1H)-one | 1-Arylethenes | Chiral sensitizer | 50–99% | nih.gov |

[3+1] Cycloaddition reactions provide an alternative strategy for constructing the azetidine ring by combining a three-atom component with a single-atom component. One such method involves the reaction of an azomethine ylide, generated from an aziridine (B145994), with an aromatic isocyanide in the presence of a yttrium triflate catalyst to afford azetidine derivatives. rsc.org

Another significant [3+1] approach is the copper-catalyzed enantioselective cycloaddition of imido-sulfur ylides with enoldiazoacetates. nih.gov This method, reported by Doyle and co-workers, yields tetrasubstituted 2-azetines with high enantiomeric excess (up to 95% ee), which can subsequently be reduced to the corresponding azetidines. nih.govresearchgate.net Additionally, a relay catalysis strategy employing a Lewis acid and a (hypo)iodite catalyst enables a [3+1] annulation between cyclopropane (B1198618) 1,1-diesters and aromatic amines to furnish functionalized azetidines. organic-chemistry.org

While [3+2] cycloadditions characteristically form five-membered rings such as pyrrolidines, they can be strategically employed in synthetic sequences that involve azetidine structures. nih.govnih.gov For example, 1- and 2-azetines can act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. nih.gov This approach rapidly builds molecular complexity and leads to the formation of fused heterocyclic systems containing both a four-membered azetidine ring and a five-membered ring. nih.gov

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a well-established method for synthesizing pyrrolidines. nih.gov However, the versatility of azomethine ylides, which can be generated from various precursors like thiazolidine-2-carboxylic acid, allows for their reaction with a wide range of dipolarophiles to create diverse and novel heterocyclic scaffolds which can be precursors or related analogues to azetidine-containing systems. nih.gov The regioselectivity of these cycloadditions is often controlled by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. nih.gov While not a direct synthesis of a simple monocyclic azetidine, this chemistry highlights the broader context of cycloaddition strategies in the synthesis of complex nitrogen-containing heterocycles.

[2+2] Cycloadditions: The Aza Paternò–Büchi Reaction in Azetidine Synthesis

Ring-Forming Reactions from Acyclic Precursors

The construction of the azetidine ring from linear starting materials is a fundamental approach. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Cyclization of Functionalized Amines (e.g., γ-Haloamines, γ-Aminoalcohols)

One of the most common methods for azetidine synthesis involves the intramolecular cyclization of γ-functionalized amines. acs.orgrsc.orgresearchgate.net This approach relies on the nucleophilic attack of the amine onto an electrophilic carbon at the γ-position.

To synthesize 3-(Cyclohexylmethylidene)azetidine via this route, a precursor such as N-protected-2-(chloromethyl)-4-cyclohexylbut-3-en-1-amine could be envisioned. The synthesis would involve the initial preparation of a suitable γ-haloamine. For example, a γ-amino alcohol can be converted to the corresponding γ-haloamine, which then undergoes base-promoted cyclization. rsc.org The presence of the cyclohexylmethylidene group would need to be installed prior to cyclization.

Alternatively, the cyclization of γ-amino alcohols, activated by conversion of the hydroxyl group into a good leaving group (e.g., mesylate, tosylate), provides another pathway to the azetidine ring. acs.orgacs.orgrsc.org For the target molecule, a plausible precursor would be an N-protected-3-(hydroxymethyl)-1-cyclohexyl-but-1-en-4-amine. Activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the nitrogen atom would yield the desired azetidine.

| Precursor Type | Leaving Group | Base/Conditions | Product | Reference |

| γ-Haloamine | Cl, Br, I | Strong base (e.g., NaH, LiHMDS) | Azetidine | rsc.org |

| γ-Aminoalcohol | OMs, OTs | Base | Azetidine | acs.orgacs.org |

This table presents generalized conditions for the cyclization of functionalized amines.

Radical Cyclization Approaches (e.g., Anti-Baldwin Radical 4-exo-dig Cyclization of Ynamides)

Radical cyclizations offer a powerful alternative for the formation of four-membered rings, often proceeding under mild conditions. princeton.edu While direct application to this compound is not explicitly reported, analogous radical cyclizations suggest a feasible pathway.

A notable example is the anti-Baldwin 4-exo-dig radical cyclization of ynamides. This method involves the generation of a radical species that cyclizes onto an alkyne. To adapt this to the synthesis of the target compound, a precursor containing a cyclohexyl-substituted ynamide moiety could potentially be designed. The radical cyclization would form the azetidine ring and the exocyclic double bond in a single step.

| Radical Precursor | Catalyst/Initiator | Reaction Type | Product | Reference |

| Ynamide | Tin hydride/AIBN | 4-exo-dig | Azetidine | princeton.edu |

This table illustrates a general approach for radical cyclization to form azetidines.

Intramolecular C–H Amination Strategies

The direct conversion of C–H bonds into C–N bonds represents a highly atom-economical approach to heterocycle synthesis. acs.orgacs.org Intramolecular C–H amination reactions, often catalyzed by transition metals like palladium or rhodium, can be employed to construct the azetidine ring. acs.org

For the synthesis of this compound, a suitable acyclic precursor would be required that positions a C–H bond at the γ-position relative to the nitrogen atom. A plausible substrate could be an N-protected amine with a cyclohexylmethylidene group at the appropriate position. The transition metal catalyst would then facilitate the intramolecular amination of the γ-C–H bond to form the azetidine ring. The selectivity of this reaction can be influenced by directing groups and the specific catalyst system employed. acs.org

| Catalyst System | Substrate Features | Key Transformation | Product | Reference |

| Palladium(II)/Oxidant | N-acyl or N-sulfonyl amine | γ-C(sp³)–H amination | Azetidine | acs.org |

| Rhodium(II) | Diazoacetate insertion into N-H | Intramolecular cyclization | Azetidine | u-tokyo.ac.jp |

This table summarizes key aspects of intramolecular C-H amination for azetidine synthesis.

Strain-Release Strategies for Azetidine Synthesis

The inherent ring strain of small rings like aziridines and azabicyclobutanes can be harnessed as a driving force for the synthesis of the slightly less strained azetidine ring.

Ring Expansion Reactions of Aziridines and Oxiranes

The ring expansion of three-membered rings, such as aziridines and oxiranes, provides a versatile entry to four-membered heterocycles. mdpi.comwikipedia.orgepfl.chyoutube.comacs.org These reactions typically involve the cleavage of a C-C or C-X bond in the three-membered ring followed by the insertion of a one-carbon unit.

To form this compound, one could envision the reaction of a suitably substituted aziridine with a carbene source. For instance, a 2-vinylaziridine (B1254788) derivative could undergo a rhodium-catalyzed ring expansion to yield a 3-substituted azetidine. mdpi.com The synthesis of the specific target would require an aziridine precursor bearing a cyclohexylvinyl group.

Alternatively, the reaction of an oxirane with an appropriate nitrogen-containing reagent can also lead to azetidines, although this is a less direct approach for the target compound. A more plausible strategy would involve the rearrangement of a 2-(1-cyclohexylvinyl)aziridine.

| Starting Material | Reagent/Catalyst | Reaction Type | Product | Reference |

| 2-Vinylaziridine | Rhodium catalyst | [2+2] Cycloaddition/Rearrangement | Azetidine | mdpi.com |

| Aziridine | Sulfur ylide | Ring expansion | Azetidine | acs.org |

This table highlights general methods for the ring expansion of aziridines to azetidines.

Functionalization of Azabicyclobutanes (e.g., 1-Azabicyclo[1.1.0]butanes)

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as excellent precursors for the synthesis of functionalized azetidines. chemrxiv.orgacs.orgchemrxiv.orgnrochemistry.com The high degree of ring strain facilitates the cleavage of the central C-N bond upon reaction with various reagents, leading to the formation of a 1,3-disubstituted azetidine.

To synthesize this compound using this strategy, a two-step approach could be employed. First, 1-azabicyclo[1.1.0]butane could be reacted with a suitable organometallic reagent to introduce a functional group at the 3-position that can be subsequently converted to the cyclohexylmethylidene group. For example, reaction with a Grignard reagent followed by oxidation could yield a 3-ketoazetidine. This intermediate could then undergo a Wittig or Horner-Wadsworth-Emmons reaction with a cyclohexylmethylphosphonium salt or phosphonate (B1237965) ester to install the exocyclic double bond. wikipedia.orgorganic-chemistry.orgyoutube.com

A more direct, albeit challenging, approach would involve the direct reaction of an ABB with a pre-formed cyclohexylmethylidene-containing nucleophile.

| Reagent | Intermediate | Subsequent Reaction | Final Product | Reference |

| Grignard Reagent | 3-Substituted Azetidine | Oxidation | 3-Ketoazetidine | chemrxiv.org |

| Organolithium Reagent | 3-Lithioazetidine | Electrophilic trap | 3-Functionalized Azetidine | chemrxiv.org |

This table outlines the functionalization of 1-azabicyclobutanes to access substituted azetidines.

The Horner-Wadsworth-Emmons reaction, in particular, is a powerful tool for the stereoselective synthesis of alkenes and could be applied to a precursor like N-protected-azetidin-3-one and diethyl (cyclohexylmethyl)phosphonate to yield this compound with good control over the (E/Z)-geometry of the double bond. wikipedia.orgorganic-chemistry.orgyoutube.com

Catalytic Systems in Azetidine Synthesis

The synthesis of azetidines has greatly benefited from the development of sophisticated catalytic systems. These catalysts facilitate the formation of the strained four-membered ring under milder conditions and with greater control than classical methods. Transition metal complexes, in particular, have proven to be versatile tools, alongside emerging electrocatalytic and organocatalytic approaches.

Transition Metal-Catalyzed Methods (e.g., Copper(I), Palladium, Nickel, Iron, Cobalt)

Transition metals are at the forefront of modern azetidine synthesis, offering unique pathways for ring formation through mechanisms like C-H activation, cross-coupling, and carbene insertion. acs.orgnih.gov

Copper(I) catalysts have been employed in the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents to furnish bis-functionalized azetidines. organic-chemistry.org A notable copper-catalyzed method involves a photochemical, radical 4-exo-dig cyclization of ynamides, which proceeds with complete regioselectivity to yield highly functionalized azetidines. nih.gov This approach highlights the utility of copper-based photoredox catalysts as a viable alternative to more expensive iridium and ruthenium complexes. nih.gov

Palladium catalysis is instrumental in the synthesis of azetidines via intramolecular amination of C-H bonds. organic-chemistry.org For instance, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed to produce functionalized azetidines, a process promoted by an oxidant and a silver additive. rsc.org Another strategy involves the palladium-catalyzed allylic amination of acetylated amino alcohol derivatives. rsc.org

Nickel -catalyzed reactions have also been applied to the synthesis of azetidine derivatives. One such method is the aryldifluoroalkylation across the double bond of 2-azetines, which results in trans-disubstituted azetidines with high diastereoselectivity (>20:1). nih.gov

Cobalt catalysts have been used for the enantioselective synthesis of C₂-symmetrical cyclic amines, including azetidines, through the borohydride (B1222165) reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst. organic-chemistry.org More recently, cobalt has been a key component in electrocatalytic systems for azetidine synthesis. organic-chemistry.orgacs.org

Beyond the exemplified metals, others like Gold and Lanthanum have shown significant promise. Gold catalysis enables a flexible and stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides via intermolecular alkyne oxidation and subsequent intramolecular N-H insertion of an α-oxogold carbene intermediate. nih.gov Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields even with sensitive functional groups present. frontiersin.orgnih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) | Photoredox radical 4-exo-dig cyclization | Total regioselectivity; broad substrate scope. | nih.gov |

| Palladium(II) | Intramolecular γ-C(sp³)–H amination | Excellent functional group tolerance. | rsc.org |

| Nickel | Aryldifluoroalkylation of 2-azetines | High diastereoselectivity (>20:1) for trans products. | nih.gov |

| Cobalt(II) | Enantioselective reduction of diketones | Produces optically pure C₂-symmetrical cyclic amines. | organic-chemistry.org |

| Gold | Oxidative cyclization of N-propargylsulfonamides | Stereoselective synthesis of chiral azetidin-3-ones. | nih.gov |

| Lanthanum(III) | Intramolecular aminolysis of epoxy amines | High yields; tolerates acid-sensitive groups. | frontiersin.orgnih.gov |

Electrocatalytic Approaches (e.g., Intramolecular Hydroamination of Allylic Sulfonamides)

Electrocatalysis has emerged as a powerful and sustainable strategy for azetidine synthesis, notably through the intramolecular hydroamination of allylic sulfonamides. nih.govorganic-chemistry.orgacs.org This method merges cobalt catalysis with electrochemical oxidation to achieve the regioselective formation of key carbocationic intermediates that readily undergo intramolecular C-N bond formation to yield the azetidine ring. nrf.re.krorganic-chemistry.orgacs.org

This electrocatalytic protocol is particularly effective for accessing strained azetidines, which are often difficult to obtain using conventional synthetic methods due to unfavorable kinetics and conformational energy barriers. organic-chemistry.orgresearchgate.net Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step involves either the final nucleophilic cyclization or the second electrochemical oxidation step required to generate the crucial carbocationic intermediate. nih.govorganic-chemistry.orgacs.org The method has proven effective for a variety of substrates, including both allylic and homoallylic sulfonamides, and has been applied to the synthesis of derivatives of biologically relevant molecules. organic-chemistry.org

Organocatalytic Strategies for Azetidine Formation

Organocatalysis offers a metal-free alternative for the synthesis of azetidines, often providing excellent stereocontrol. nih.gov These methods utilize small organic molecules to catalyze reactions, avoiding issues of metal toxicity and cost.

One prominent strategy involves the L-proline-catalyzed condensation of aldehydes and anilines to form intermediate Schiff bases. rsc.org Subsequent reaction with another aldehyde yields a γ-aminoalcohol, which can be cyclized to the corresponding 1,2,3-trisubstituted azetidine. rsc.org Another approach employs pyrrolidine-based catalysts for the [2+2] annulation reaction between enamines (formed from aldehydes) and aldimines, diastereoselectively producing azetidin-2-ols. rsc.org

Stereoselective Synthesis of Azetidines and Their Derivatives

Controlling the three-dimensional arrangement of substituents on the azetidine ring is crucial for its application in medicinal chemistry and as chiral ligands. nrf.re.kracs.org Consequently, numerous stereoselective synthetic methods have been developed.

Stereoselectivity can be achieved through various catalytic systems. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, produces chiral azetidin-3-ones with typically greater than 98% enantiomeric excess. nih.gov A one-pot reaction mediated by iodine allows for the highly stereoselective synthesis of polysubstituted azetidines. acs.org

Substrate-controlled stereoselectivity is also a powerful tool. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the stereospecific formation of 2-(hydroxymethyl)azetidines, with the reaction conditions dictating the product distribution. acs.org

Photochemical methods have also been harnessed for stereocontrol. The [2+2] photocycloaddition between N-tosylimines and olefins, such as benzofuran (B130515) or styrene (B11656) derivatives, can proceed with complete stereoselectivity, suggesting a concerted transition state mechanism. thieme-connect.com Additionally, the metal-catalyzed hydrogenation of chiral 2-azetines using a Palladium on carbon (Pd/C) catalyst effectively reduces the double bond while preserving the high enantiomeric excess of the starting material, providing chiral azetidines. nih.gov

| Method | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Oxidative Cyclization | Gold Catalyst | Synthesis of chiral azetidin-3-ones (>98% ee). | nih.gov |

| One-Pot [2+2] Cycloaddition | Iodine (I₂) | Highly stereoselective formation of polysubstituted azetidines. | acs.org |

| Base-Induced Cyclization | Potassium Carbonate (K₂CO₃) | Stereospecific formation of 2-(hydroxymethyl)azetidines. | acs.org |

| [2+2] Photocycloaddition | Visible Light (λ = 365 nm) | Complete stereoselectivity in the reaction of acyclic imines. | thieme-connect.com |

| Hydrogenation | Palladium on Carbon (Pd/C) | Preservation of high enantiomeric excess in chiral azetidines. | nih.gov |

| Organocatalytic α-Chlorination | Proline-derived catalyst | Enantioselective synthesis of C2-functionalized azetidines (84-92% ee). | nih.gov |

Chemical Transformations and Reactivity of Azetidine Scaffolds

Carbon-Carbon Bond Formation at the Azetidine (B1206935) Ring

Functionalization of the azetidine core through the formation of new carbon-carbon bonds is a powerful strategy for synthesizing complex molecules and novel pharmaceutical candidates.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Hiyama)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. Their application to azetidine scaffolds provides a direct route to arylated derivatives.

The Suzuki-Miyaura coupling utilizes organoboron reagents and has been successfully applied to azetidine substrates. The reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate. While numerous variations exist, a typical reaction involves a palladium catalyst, a base, and a suitable solvent system. researchgate.netyonedalabs.comdoi.org

The Hiyama coupling offers an alternative using organosilanes, which are activated by a fluoride (B91410) source or a base to enable transmetalation to the palladium center. wikipedia.orgorganic-chemistry.org This method has been specifically demonstrated for the synthesis of 3-arylazetidines from 3-iodoazetidine and various arylsilanes. A study highlighted the efficacy of using Pd(OAc)₂ as the catalyst and 1,1'-Bis(diphenylphosphino)ferrocene (Dppf) as the ligand in dioxane. The reaction showed broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the arylsilane, with yields ranging from 30% to 88%. organic-chemistry.org

| Aryl Silane Partner | Protecting Group (on Azetidine) | Yield (%) | Reference |

|---|---|---|---|

| Phenyltrimethoxysilane | Boc | 80 | organic-chemistry.org |

| 4-Methoxyphenyltrimethoxysilane | Boc | 88 | organic-chemistry.org |

| 4-Chlorophenyltrimethoxysilane | Boc | 75 | organic-chemistry.org |

| 3-Thienyltrimethoxysilane | Boc | 55 | organic-chemistry.org |

Direct Alkylation and Arylation Methodologies

Direct functionalization of C-H bonds represents a highly efficient and atom-economical approach. Palladium-catalyzed α-arylation has been successfully applied to attach azetidine rings to aromatic compounds. This reaction typically involves the coupling of an ester derivative of azetidine with an aryl halide. A key challenge is preventing the ring-opening of the strained heterocycle under the reaction conditions. Research has shown that using an azetidine derivative with a benzyl protecting group on the nitrogen atom allows for successful α-arylation without decomposition of the enolate. nih.gov

Another powerful strategy is the directed C(sp³)–H arylation. In one example, a picolinamide directing group was used to facilitate the palladium-catalyzed arylation at the C3 position of the azetidine ring. This method provides access to stereochemically defined building blocks. acs.org In some cases, C-H activation can lead to unexpected but synthetically useful products; for instance, palladium-catalyzed C(sp³)-H arylation of certain triterpenoid-derived picolinamides resulted in azetidination as a major side product, particularly with electron-deficient iodoarenes. nih.gov

Decarboxylative Alkylation via Benzylic Tertiary Radicals

Visible-light photoredox catalysis has enabled the generation of radicals under mild conditions, opening new avenues for azetidine functionalization. A notable application is the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. nih.gov In this process, a photocatalyst absorbs visible light and initiates the decarboxylation of the carboxylic acid, generating a stabilized tertiary benzylic radical on the azetidine ring. digitellinc.comchemrxiv.org This radical intermediate can then undergo a conjugate addition (Giese addition) to an activated alkene, forming a new carbon-carbon bond and yielding a 3-aryl-3-alkyl substituted azetidine. nih.govnih.gov This method is valued for its mild conditions and tolerance of various functional groups, providing access to medicinally relevant scaffolds with previously inaccessible substitution patterns. nih.govchemrxiv.org

Ring-Opening Reactions of Azetidines

The inherent strain of the azetidine ring (approx. 25.4 kcal/mol) can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic amine derivatives. rsc.org These transformations are often triggered by activation of the ring nitrogen, followed by nucleophilic attack.

Enantioselective Ring Opening Catalysis

Achieving stereocontrol in ring-opening reactions is crucial for the synthesis of chiral building blocks. Significant progress has been made in the enantioselective ring-opening of azetidines using chiral catalysts. One highly effective approach employs a chiral squaramide hydrogen-bond donor catalyst to promote the ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgchemrxiv.org This catalytic system is believed to operate through a network of attractive noncovalent interactions that stabilize the charged, dipolar transition state of the Sₙ2 ring-opening mechanism. acs.orgnih.gov This strategy has demonstrated broad substrate scope, affording synthetically useful α-amino-γ-halopropane derivatives with high enantioselectivity. acs.orgresearchgate.net

| Ring Opening Reagent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Cyclohexane carbonyl chloride | Chiral Squaramide | 92 | 95 | acs.org |

| Benzoyl chloride | Chiral Squaramide | 94 | 92 | acs.org |

| Allyl bromide | Chiral Squaramide | 85 | 90 | acs.org |

| Benzyl bromide | Chiral Squaramide | 92 | 91 | acs.org |

Derivatization through Ring Cleavage to Acyclic Species

The cleavage of the azetidine ring provides a reliable method for synthesizing polysubstituted linear amines. nih.gov The regioselectivity of the nucleophilic attack is a key consideration and is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.govbohrium.com

Activation of the azetidine nitrogen, often by converting it into a quaternary azetidinium salt, facilitates ring-opening by a wide range of nucleophiles. clockss.org This Sₙ2 process typically occurs in a stereoselective and regioselective manner. For instance, Lewis acid activation of N-tosyl-2-arylazetidines enables regioselective ring-opening with alcohols to produce γ-amino ethers. iitk.ac.in Similarly, photochemically generated azetidinols can undergo ring cleavage upon the addition of electron-deficient ketones or boronic acids, leading to the formation of aminodioxolanes. beilstein-journals.org The strain-release principle makes azetidines excellent precursors for highly substituted acyclic amines and other expanded ring systems. rsc.org

Functionalization of Exocyclic Double Bonds in 3-Substituted Azetidines

The exocyclic double bond in compounds like 3-(Cyclohexylmethylidene)azetidine serves as a versatile handle for a range of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of more complex azetidine derivatives.

The saturation of the exocyclic double bond in 3-alkylideneazetidines is a fundamental transformation that provides access to 3-alkylazetidines. A common and effective method for this reduction is catalytic hydrogenation. For instance, the hydrogenation of various substituted azetidines can be achieved using catalysts such as Pearlman's catalyst (palladium hydroxide on carbon). This method is known for its efficiency and often proceeds with high diastereoselectivity, favoring the formation of the cis isomer when a chiral center is present in the molecule nih.gov.

Another strategy for the reduction of the exocyclic double bond involves ionic reduction. This can be accomplished using a combination of a proton source, such as trifluoroacetic acid (TFA), and a hydride donor, like triethylsilane. This approach offers an alternative to catalytic hydrogenation and can be particularly useful for substrates that may be sensitive to hydrogenation catalysts nih.gov.

Table 1: Representative Hydrogenation Strategies for Azetidine Scaffolds

| Catalyst/Reagents | Substrate Type | Product Type | Key Features |

| Pearlman's Catalyst (Pd(OH)₂/C), H₂ | 3-Alkylideneazetidines | 3-Alkylazetidines | High efficiency, good to excellent diastereoselectivity for cis isomers. nih.gov |

| Trifluoroacetic acid (TFA), Triethylsilane | 3-Alkylideneazetidines | 3-Alkylazetidines | Ionic reduction, useful for substrates sensitive to catalytic hydrogenation. nih.gov |

Beyond simple reduction, the exocyclic double bond of 3-alkylideneazetidines can undergo a variety of functionalization reactions. One significant transformation is ozonolysis, which cleaves the double bond to furnish a ketone at the 3-position of the azetidine ring. This resulting 3-oxoazetidine can be a precursor to β-lactams (azetidin-2-ones) nih.gov. Ozonolysis is a powerful oxidative cleavage reaction that utilizes ozone (O₃) to break carbon-carbon double or triple bonds, replacing them with carbonyl groups mdpi.com.

The exocyclic enamine or enamide functionality, if present, can also be a site for further modification. For example, the exocyclic enamide of a model azetidine has been shown to undergo arylation with diphenyliodonium triflate in the presence of a copper(II) triflate catalyst. This reaction leads to a fully substituted exocyclic enamide moiety, demonstrating the potential for carbon-carbon bond formation at this position nih.gov.

Table 2: Post-Functionalization Reactions of the Exocyclic Double Bond in 3-Alkylideneazetidines

| Reaction | Reagents | Product | Significance |

| Ozonolysis | 1. O₃2. Reductive or oxidative work-up | 3-Oxoazetidine / β-Lactam precursor | Cleavage of the double bond to introduce a carbonyl group, enabling further transformations. nih.govmdpi.com |

| Arylation | Diphenyliodonium triflate, Cu(OTf)₂ | 3-(Aryl-cyclohexylmethylidene)azetidine | Forms a C-C bond at the exocyclic position, leading to more complex structures. nih.gov |

Transformations Leading to Related Heterocyclic Systems

The strained nature of the azetidine ring makes it susceptible to rearrangements and ring-expansion reactions, providing synthetic routes to other important heterocyclic systems such as pyrrolidines, piperidines, and β-lactams.

The expansion of the four-membered azetidine ring to five-membered pyrrolidines or six-membered piperidines is a known transformation, often proceeding through the formation of a bicyclic aziridinium ion intermediate. For instance, the thermal isomerization of 2-(iodomethyl)azetidine derivatives can lead to the formation of 3-iodopyrrolidines. This rearrangement is believed to occur via an aziridinium ion, which is then opened by the iodide nucleophile at the less hindered carbon, resulting in the larger ring system.

While direct examples starting from this compound are not prevalent in the literature, analogous transformations of other substituted azetidines suggest that such a rearrangement could be feasible under appropriate conditions. For example, a cobalt-catalyzed ring-expansion of 3-methyleneazetidines with α-diazo pyrazoamides has been reported to afford quaternary proline derivatives, which are substituted pyrrolidines.

Azetidin-2-ones, commonly known as β-lactams, are a critically important class of compounds, most notably for their use as antibiotics. As mentioned previously, one route to β-lactams from 3-alkylideneazetidines is through ozonolysis of the exocyclic double bond to form a 3-oxoazetidine, which can then be converted to the corresponding β-lactam nih.gov. The direct conversion of the exocyclic double bond to a carbonyl group via ozonolysis provides a strategic entry into the β-lactam scaffold.

The exocyclic double bond of 3-alkylideneazetidines can also participate in various annulation reactions, leading to the formation of fused bicyclic systems. These reactions take advantage of the reactivity of the double bond as a dienophile or a dipolarophile in cycloaddition reactions.

For example, 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. While specific examples with this compound are not extensively documented, the principle of this reaction involves the [3+2] cycloaddition of a 1,3-dipole (such as a nitrile oxide, azide, or azomethine ylide) with the exocyclic double bond (the dipolarophile). Such reactions would lead to spirocyclic azetidine derivatives containing a new five-membered ring fused at the 3-position.

Mechanistic Investigations and Reaction Pathway Elucidation in Azetidine Chemistry

Identification and Characterization of Reaction Intermediates (e.g., Zwitterionic, Radical, Organometallic Species)

The formation of the azetidine (B1206935) ring and its subsequent reactions can proceed through various transient species. The nature of these intermediates is highly dependent on the reaction conditions and the substrates involved.

Radical Intermediates: In photochemically induced reactions, such as the aza Paternò-Büchi reaction, the formation of azetidines can occur via a stepwise mechanism involving a 1,4-biradical intermediate. nih.gov This intermediate arises from the triplet excited state of an imine reacting with an alkene. nih.gov The stereochemical outcome of such reactions is often influenced by the lifetime and rotational freedom of this biradical species. nih.gov Copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides represents another pathway where radical intermediates, specifically vinyl radicals, are key to the formation of the azetidine ring. nih.gov

Organometallic Species: Organometallic reagents and catalysts play a significant role in modern azetidine synthesis. For instance, the α-lithiation of N-Boc-azetidines generates a configurationally labile lithiated intermediate. nih.gov This lability allows for dynamic kinetic resolution and the formation of enantioenriched products upon reaction with electrophiles. nih.gov Palladium-catalyzed reactions, such as those involving π-allyl palladium complexes, are also utilized in the synthesis of azetidines through ring-contraction strategies. acs.org

Zwitterionic and Other Intermediates: While less commonly detailed for 3-(Cyclohexylmethylidene)azetidine specifically, the formation of azetidines can involve zwitterionic intermediates, particularly in reactions involving nucleophilic attack on activated double bonds or ring-opening of strained precursors. The decomposition of certain aryl azetidines has been shown to proceed through lactone and lactam intermediates under acidic conditions. nih.gov

The table below summarizes key reaction intermediates identified in various azetidine syntheses.

| Reaction Type | Intermediate Species | Precursors | Key Findings |

| Aza Paternò-Büchi Reaction | 1,4-Biradical | Imine, Alkene | Stepwise cycloaddition from triplet excited state; stereoselectivity depends on biradical lifetime. nih.gov |

| Copper-Catalyzed Photocyclization | Vinyl Radical | Ynamides | Anti-Baldwin 4-exo-dig cyclization is kinetically favored. nih.gov |

| α-Lithiation | Lithiated Azetidine | N-Boc-Azetidine | Configurationally labile intermediate allows for stereo-convergence. nih.gov |

| Palladium-Catalyzed Ring Contraction | π-Allyl Palladium Complex | Vinyl Oxazolidinones | Involves extrusion of CO2 and nucleophilic attack by nitrogen. acs.org |

| Acid-Mediated Decomposition | Lactone, Lactam | Aryl Azetidines | Intramolecular ring-opening initiated by protonation. nih.gov |

Elucidation of Stereochemical Control Mechanisms

Achieving stereocontrol is a paramount challenge in the synthesis of substituted azetidines. The relative and absolute stereochemistry of products is often determined by the reaction mechanism and the nature of the reactants and catalysts.

In the context of the aza Paternò-Büchi reaction, stereospecificity can be achieved when the reaction proceeds through a singlet excited state exciplex. nih.gov This concerted pathway often leads to a predictable stereochemical outcome based on the geometry of the starting materials. Conversely, the stepwise nature of the triplet-mediated pathway can lead to a mixture of diastereomers due to the rotational freedom of the 1,4-biradical intermediate. nih.gov

For reactions involving lithiated intermediates, the stereochemical outcome is influenced by the configurational stability of the organometallic species. In the case of α-lithiated N-Boc-azetidines, the intermediate is configurationally labile, leading to an equilibrium between diastereomeric lithiated species. nih.gov This allows for a stereo-convergent process where the thermodynamically more stable diastereomer is preferentially formed. nih.gov

The stereochemical outcome of ring-closing reactions is often governed by kinetic versus thermodynamic control. For example, the thermal isomerization of kinetically favored aziridines to the thermodynamically more stable azetidines has been reported. rsc.org

Computational Studies Supporting Mechanistic Proposals (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for corroborating and predicting mechanistic pathways in azetidine chemistry.

DFT calculations have been employed to study the photoinduced cycloaddition reactions leading to azetidines. These studies help to elucidate the energy profiles of the triplet excited state pathways, identifying transition states and intermediates. acs.org For instance, calculations have shown that the formation of an azetidine intermediate can be energetically more favorable than competing pathways, such as oxetane (B1205548) formation, due to low-barrier exothermic steps. acs.org

In the copper-catalyzed radical cyclization of ynamides, DFT calculations have demonstrated that the 4-exo-dig cyclization pathway is kinetically favored over the alternative 5-endo-dig pathway, providing a rationale for the observed regioselectivity. nih.gov

Computational studies have also been used to investigate the configurational stability of lithiated azetidine intermediates, supporting experimental observations of stereo-convergence. nih.gov These calculations can model the relative energies of different diastereomeric intermediates and transition states, providing insight into the factors that control stereoselectivity.

The table below presents examples of how computational studies have provided mechanistic insights.

| Reaction | Computational Method | Key Insight |

| Photoinduced Cycloaddition | DFT (B3LYP, MPWB1K) | Azetidine formation is favored over oxetane formation due to a low-barrier hydrogen transfer step. acs.org |

| Copper-Catalyzed Radical Cyclization | DFT | The 4-exo-dig cyclization is kinetically preferred over the 5-endo-dig pathway. nih.gov |

| α-Lithiation of Azetidines | DFT | Supports the existence of equilibrating diastereoisomeric lithiated intermediates. nih.gov |

Spectroscopic Techniques for Mechanistic Insights

Various spectroscopic techniques are instrumental in identifying reaction intermediates and elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the structure of starting materials, intermediates, and final products. In some cases, low-temperature NMR can be used to observe and characterize otherwise transient intermediates. ¹⁵N NMR has been utilized to probe the electronic environment of the azetidine nitrogen, providing insights into its hybridization and the potential for lone pair delocalization, which can influence reactivity and stability. nih.gov

Infrared (IR) Spectroscopy: In-situ FT-IR spectroscopy is a powerful technique for monitoring the progress of reactions in real-time. It has been successfully applied to study the lithiation of azetidines, allowing for the observation of the formation of the lithiated intermediate. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of intermediates and products, as demonstrated in the study of aryl azetidine decomposition where it helped identify lactone and lactam intermediates. nih.gov

Kinetic Analysis of Azetidine-Forming Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deep insights into reaction mechanisms. The rate of azetidine formation can be highly dependent on factors such as substrate structure, catalyst, solvent, and temperature.

For example, in the aza Paternò-Büchi reaction, kinetic analysis can help to distinguish between singlet and triplet state mechanisms. The short lifetime of singlet state imines often necessitates high reactant concentrations for efficient reaction. researchgate.net Quenching studies, where the rate of a reaction is measured in the presence of a known quencher of a specific excited state, can provide evidence for the involvement of that state.

The pyrolysis of azetidine has been studied using shock-tube kinetics, providing data on the unimolecular decomposition pathways at high temperatures. dntb.gov.ua While not directly related to the synthesis of this compound, such studies contribute to the fundamental understanding of the stability and reactivity of the azetidine ring.

Theoretical and Computational Studies of Azetidine Derivatives

Application of Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying azetidine (B1206935) derivatives. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of investigations, from geometry optimization to the prediction of spectroscopic properties. researchgate.netmdpi.comresearchgate.netdntb.gov.ua DFT calculations are instrumental in exploring the electronic structure and thermodynamic properties to understand the physical and chemical behavior of these compounds. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. For 3-(Cyclohexylmethylidene)azetidine, this involves optimizing the geometry to find the lowest energy arrangement of its atoms. DFT methods are employed to perform these optimizations, yielding crucial information about bond lengths, bond angles, and dihedral angles.

Given the flexibility of the cyclohexyl group and the puckering of the azetidine ring, this compound can exist in multiple conformations. A complete conformational search, often initiated with molecular mechanics (MM) calculations followed by DFT optimization of the most stable geometries, is necessary to identify the global minimum energy structure. nih.gov This analysis is critical as the molecule's reactivity and spectroscopic properties are dependent on its preferred conformation.

Table 1: Representative Calculated Geometrical Parameters for an Optimized Azetidine Ring Structure Note: These are typical values for a substituted azetidine ring based on DFT calculations and serve as an illustrative example.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.47 |

| C-C Bond Length (Å) | 1.55 |

| C-N-C Bond Angle (°) | 89.5 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity. researchgate.net DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scite.ai

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a molecule like this compound, FMO analysis can predict its behavior in reactions such as cycloadditions or nucleophilic/electrophilic attacks. researchgate.netnih.gov The distribution of HOMO and LUMO densities across the molecule highlights the likely sites for such reactions. scite.ai

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical and represent typical outputs from DFT (B3LYP) calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Localized primarily on the C=C double bond and nitrogen atom; indicates sites for electrophilic attack. |

| LUMO | -0.8 | Localized on the exocyclic double bond and adjacent atoms; indicates sites for nucleophilic attack. |

DFT is a powerful tool for elucidating reaction mechanisms. nih.gov For reactions involving azetidine derivatives, such as the aza Paternò-Büchi reaction used in their synthesis, DFT can be used to map the entire reaction pathway. nih.govrsc.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate. nih.govnih.gov By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile can be constructed. This information helps in understanding the stereoselectivity and regioselectivity of reactions involving this compound. nih.gov

Molecular Mechanics (MM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While DFT is highly effective, it can be computationally expensive for very large systems. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach. MM is often used for initial conformational searches of flexible molecules before applying more accurate DFT methods. nih.govstackexchange.com

For studying the behavior of this compound in a complex environment, such as interacting with a biological macromolecule, hybrid QM/MM methods are employed. nsf.govnih.gov In this approach, the chemically active region (e.g., the azetidine ring and its immediate substituents) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., protein or solvent) is treated with the more computationally efficient MM method. nsf.govnih.govnih.gov This allows for an accurate description of electronic changes in the reactive part of the system while still accounting for the influence of the larger environment. nsf.gov

Quantitative Analysis of Ring Strain and its Impact on Chemical Behavior

The four-membered azetidine ring is characterized by significant ring strain, which is a major driver of its chemical reactivity. researchgate.netrsc.orgresearchwithrutgers.com The strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. rsc.org This value places it between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol). rsc.org

This inherent strain makes the C-N and C-C bonds of the azetidine ring in this compound susceptible to cleavage under certain conditions, enabling unique ring-opening reactions that are not observed in larger heterocyclic systems. nih.gov However, the ring is also significantly more stable and easier to handle than aziridines. rsc.orgresearchwithrutgers.com Computational methods can quantify this strain energy and predict how substitution, like the cyclohexylmethylidene group, modulates the ring's stability and influences its reaction pathways. nih.gov

Table 3: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR) to Aid Characterization

Computational methods are invaluable for predicting spectroscopic data, which serves as a powerful tool for structure verification and analysis. jmchemsci.com DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C) and coupling constants. researchgate.netnih.gov

For a novel or complex structure like this compound, comparing computationally predicted NMR spectra with experimental data can confirm the correct assignment of signals and even help distinguish between different isomers or conformers. nih.govschrodinger.com Similarly, the vibrational frequencies from DFT calculations can be used to simulate an IR spectrum, aiding in the identification of characteristic functional group absorptions. researchgate.netresearchgate.netnih.gov

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These values are hypothetical predictions based on GIAO-DFT calculations and serve as a representative example.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Azetidine CH₂ (adjacent to N) | ~3.3 - 3.5 |

| Azetidine CH₂ (at C3) | ~2.8 - 3.0 |

| Vinylic CH | ~5.5 - 5.8 |

| Cyclohexyl CH/CH₂ | ~1.1 - 2.2 |

| ¹³C NMR | |

| Azetidine CH₂ (adjacent to N) | ~50 - 55 |

| Azetidine C3 | ~35 - 40 |

| Vinylic C (quaternary) | ~140 - 145 |

| Vinylic CH | ~115 - 120 |

Academic Applications of Azetidine Derivatives in Materials Science and Synthetic Chemistry

Azetidines as Key Building Blocks for Complex Molecular Architectures

Azetidines serve as versatile synthons for constructing intricate molecular frameworks, including fused, bridged, and spirocyclic systems. mdpi.comenamine.net Their utility stems from the ring strain of approximately 25.4 kcal/mol, which makes them more reactive than their five-membered pyrrolidine counterparts but stable enough for practical handling. rsc.org This controlled reactivity allows for selective chemical transformations.

Recent synthetic advancements have made functionalized azetidines more accessible, spurring their use in creating novel molecular structures. nih.govtechnologynetworks.com Methodologies such as cycloaddition reactions are particularly effective for building complexity rapidly. For instance, [3+2]-cycloadditions involving azetines (the unsaturated precursors to azetidines) can generate fused heterocyclic systems containing both four- and five-membered rings. nih.gov Similarly, strain-release-driven spirocyclization of azabicyclo[1.1.0]butane derivatives provides an efficient route to various spiro-azetidines. researchgate.net These strategies are crucial for developing new chemical entities for applications like drug discovery, where three-dimensional complexity is highly desirable. nih.govamanote.comnih.gov

Incorporation of Azetidine (B1206935) Units into Polymeric Structures

The inclusion of azetidine rings into polymer chains is an area of growing interest, leading to materials with unique properties and functionalities. The polymerization of azetidines often proceeds through a cationic ring-opening polymerization (CROP) mechanism. rsc.orgresearchgate.net This process can lead to the formation of hyperbranched polyamines, such as poly(trimethylenimine) (PTMI) from the polymerization of unsubstituted azetidine. rsc.org

The structure of the resulting polymer, including the distribution of primary, secondary, and tertiary amines, can be controlled by adjusting reaction conditions like temperature, time, and monomer-to-initiator ratio. acs.org Research has shown that in the CROP of azetidine, the monomer is consumed rapidly, forming dimers and small oligomers that continue to react, leading to a hyperbranched structure. rsc.orgacs.org

These azetidine-based polymers have found applications in various fields. For example, poly(propylenimine) (PPI) synthesized from azetidine has been impregnated into mesoporous silica to create composite materials for CO2 capture. acs.orgosti.gov Additionally, transition metal-catalyzed carbonylative polymerization of N-substituted azetidines has been developed to produce poly(γ-lactams), overcoming challenges associated with the direct polymerization of γ-lactams. utwente.nl The resulting polymers have potential applications as antibacterial coatings, in gene transfection, and for materials templating. rsc.org

Development of Azetidine-Based Energetic Materials

The inherent ring strain and nitrogen content of azetidine derivatives make them attractive candidates for the development of new energetic materials. chemrxiv.orgresearchgate.netacs.org The inclusion of the strained four-membered ring can increase the density and heat of formation of a molecule, which are key parameters for detonation performance.

Recent research has focused on the synthesis of nitroazetidines, which have shown promise as melt-castable explosives and liquid propellant plasticizers. chemrxiv.orgresearchgate.net A visible-light-mediated aza Paternò–Büchi reaction has been utilized for the scalable synthesis of various azetidines, which are then further functionalized to create energetic materials. nih.govbohrium.com These novel compounds have been found to exhibit higher densities, better oxygen balances, and increased detonation velocities and pressures compared to some traditional energetic materials. chemrxiv.org

The stereochemistry of substituted azetidines plays a crucial role in determining the physical properties of the resulting energetic material. researchgate.net Stereoisomers of the same azetidine-based energetic compound, while having identical molecular formulas, can exhibit significantly different melting points, which is a critical factor for applications like melt-castable explosives. researchgate.net

| Explosive Name | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

|---|---|---|---|

| 1,3,5-trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Tetryl | - | 7,570 | 1.71 |

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral azetidine derivatives are highly valuable in asymmetric synthesis, where they are used as both chiral auxiliaries and ligands for catalysts to control the stereochemical outcome of reactions. rsc.orgmagtech.com.cnwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific enantiomer of the product. wikipedia.org

(S)-1-Phenylethylamine has been effectively used as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The rigid, strained ring of the azetidine provides a well-defined conformational framework that enhances stereochemical control. enamine.net

Furthermore, chiral azetidines have been developed into effective ligands for a variety of metal-catalyzed asymmetric reactions. researchgate.netbirmingham.ac.ukbham.ac.uk These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael additions. birmingham.ac.uk For example, copper-azetidine complexes have been successfully employed as catalysts in the asymmetric Henry reaction, achieving excellent enantioselectivity. bham.ac.uk The development of these chiral azetidine-based catalysts is a significant area of research, as they offer robust, inexpensive, and environmentally benign alternatives to other catalytic systems. researchgate.net

Precursors for the Synthesis of Other Heterocyclic and Acyclic Compounds

The strain energy of the azetidine ring makes it an excellent precursor for the synthesis of other classes of compounds through ring-opening or ring-expansion reactions. rsc.orgresearchgate.netresearchgate.net These transformations provide access to highly substituted acyclic amines or larger heterocyclic systems that can be challenging to synthesize through other methods. researchgate.netrsc.org

Nucleophilic attack on an activated azetidine, such as an azetidinium ion, can lead to regioselective ring-opening, yielding various substituted linear amines. bohrium.com The regioselectivity of this process is influenced by the substituents on the azetidine ring. bohrium.com For example, copper(II) triflate has been used to catalyze the ring-opening of chiral azetidines with alcohols to produce enantiopure γ-amino ethers. rsc.org

Azetidines can also undergo ring-expansion reactions to form larger heterocycles. rsc.org For instance, functionalized azetidines can be rearranged to form pyrrolidines, piperidines, and even azepanes. researchgate.netresearchgate.net These reactions highlight the synthetic versatility of azetidines, allowing them to serve as a gateway to a wide array of other valuable nitrogen-containing compounds. researchgate.netrsc.org

Q & A

Basic: What synthetic strategies are effective for preparing 3-(Cyclohexylmethylidene)azetidine and its derivatives?

Methodological Answer:

The synthesis of azetidine derivatives often leverages Horner–Wadsworth–Emmons (HWE) reactions to generate azetidinylidene intermediates. For example, (N-Boc-azetidin-3-ylidene)acetate, a precursor for functionalized azetidines, can be synthesized via DBU-catalyzed HWE reactions starting from (N-Boc)azetidin-3-one . To introduce the cyclohexylmethylidene group, aza-Michael additions or cross-coupling reactions (e.g., Suzuki–Miyaura) could be employed. For instance, brominated azetidine intermediates (e.g., 3-bromoazetidine) may react with cyclohexylmethyl boronic acids under palladium catalysis to install the substituent . Post-synthetic modifications, such as deprotection or oxidation, should be optimized using NMR (¹H, ¹³C, ¹⁵N) and HRMS for structural validation .

Advanced: How do computational methods elucidate enantioselectivity in azetidine synthesis?

Methodological Answer:

Enantioselectivity in azetidine desymmetrization can be studied using density functional theory (DFT) to compare activation free energies of competing reaction pathways. For example, chiral phosphoric acid-catalyzed reactions may proceed via two modes:

- Mode A : Activation of the azetidine nitrogen and thione tautomer (lowest activation energy).

- Mode B : Activation via the carbonyl group (higher energy).

Computational modeling (e.g., SCF/MP2 methods) reveals that Mode A is favored due to charge redistribution and hyperconjugation effects, aligning with experimental enantiomeric excess data . Researchers should validate computational predictions with kinetic resolution experiments and variable-temperature NMR to monitor intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Essential for confirming regiochemistry and substituent orientation. For example, the cyclohexylmethylidene group’s protons exhibit distinct coupling patterns in the 1.5–2.5 ppm range (cyclohexyl CH₂) and 5.5–6.5 ppm (azetidine ring protons) .

- HRMS : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, such as axial vs. equatorial substituent positioning .

Advanced: How does the cyclohexylmethylidene group influence azetidine ring-opening reactivity?

Methodological Answer:

The cyclohexylmethylidene substituent increases steric bulk, which can slow nucleophilic ring-opening reactions (e.g., SN2 mechanisms) due to hindered backside attack. In contrast, Lewis acid-catalyzed ring-opening (e.g., with AlCl₃) may proceed efficiently, as observed in γ-chloroamine formation from azetidine and chloroformate esters . Gas-phase basicity studies suggest that cyclization effects (e.g., negative hyperconjugation in azetidine rings) reduce basicity compared to acyclic analogs, which impacts protonation sites during acid-catalyzed reactions .

Data Contradiction: How to resolve discrepancies in catalytic conditions for azetidine functionalization?

Methodological Answer:

Contradictions often arise from substituent electronic effects . For example:

- Electron-donating groups (e.g., 3-OMe) favor azetidine cyclization (3:1 azetidine:pyrrolidine ratio) .

- Electron-withdrawing groups (e.g., 4-NO₂) may inhibit cyclization entirely due to destabilized transition states .

To reconcile conflicting reports:

Perform control experiments with varying substituents.

Use kinetic profiling (e.g., in situ IR) to monitor intermediate formation.

Apply solvent screening (polar aprotic vs. protic) to modulate reaction pathways .

Advanced: What biological applications are emerging for azetidine derivatives like this compound?

Methodological Answer:

Azetidine derivatives are explored for blood-brain barrier (BBB) permeability due to their structural similarity to neurotransmitters. For example, libraries of azetidine-based compounds are designed to optimize BBB penetration via molecular weight (<450 Da) and logP (2–3) adjustments . In anti-inflammatory research, derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine inhibit NLRP3 inflammasomes in microglial cells by downregulating NF-κB signaling . Biological assays (e.g., LPS-stimulated BV2 cells) should include ROS measurement (DCFH-DA probe) and Western blotting for NLRP3/caspase-1 .

Basic: What precautions are necessary when handling azetidine derivatives in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy .

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent ring-opening hydrolysis .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, as azetidines may form explosive peroxides over time .

Advanced: How do steric effects impact cross-coupling reactions of azetidine derivatives?

Methodological Answer:

Bulky substituents (e.g., cyclohexylmethylidene) can reduce coupling efficiency in Suzuki–Miyaura reactions due to hindered transmetalation. Strategies to mitigate this include:

- Using bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates .

- Elevating reaction temperatures (80–100°C) to overcome kinetic barriers .

- Employing microwave-assisted synthesis for accelerated coupling rates .

Advanced: What role do azetidines play in natural product synthesis?

Methodological Answer:

Azetidine rings are key in marine alkaloids (e.g., cylindradines) with cytotoxic activity. Total synthesis often involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.